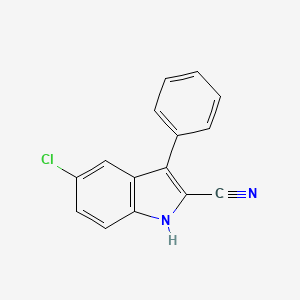

5-chloro-3-phenyl-1H-indole-2-carbonitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-chloro-3-phenyl-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUZPCJSWNBMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377327 | |

| Record name | 5-chloro-3-phenyl-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24139-17-1 | |

| Record name | 5-chloro-3-phenyl-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 5-chloro-3-phenyl-1H-indole-2-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] This guide provides a detailed technical overview of a specific, highly functionalized derivative: 5-chloro-3-phenyl-1H-indole-2-carbonitrile. We will explore strategic synthetic routes, delve into its physicochemical and spectroscopic properties, and discuss its potential as a valuable scaffold in modern drug discovery. The content herein is curated to provide both foundational knowledge and field-proven insights, equipping researchers with the necessary information to synthesize, characterize, and utilize this compound in their work.

The Strategic Importance of the this compound Scaffold

The indole ring system is one of the most ubiquitous heterocycles in nature and medicine.[1] Its unique electronic properties and structural versatility allow it to interact with a wide range of biological targets. The specific substitutions on the title compound—this compound—are not arbitrary; each functional group imparts distinct characteristics that are highly relevant to drug design:

-

5-Chloro Substituent: The introduction of a halogen, such as chlorine, at the 5-position can significantly enhance biological activity. Halogens can increase lipophilicity, improving membrane permeability, and can participate in halogen bonding, a crucial interaction for ligand-receptor binding. Derivatives of 5-chloro-indole have demonstrated potent activities, including as inhibitors of HIV-1 reverse transcriptase and Epidermal Growth Factor Receptor (EGFR).[3][4]

-

3-Phenyl Group: Aryl substitution at the C3-position creates a sterically defined scaffold that can be oriented to probe hydrophobic pockets in target proteins. This substitution is common in compounds designed to disrupt protein-protein interactions or act as receptor antagonists.

-

2-Carbonitrile Moiety: The nitrile group is a versatile functional handle. It is a bioisostere for other groups, such as carbonyls, and can act as a hydrogen bond acceptor. Furthermore, it serves as a key synthetic precursor for the elaboration into other functional groups like tetrazoles, amides, or carboxylic acids, enabling the generation of diverse chemical libraries.[5]

Collectively, these features make this compound a privileged scaffold for the development of novel therapeutic agents.[6][7]

Strategic Pathways for Synthesis

The construction of a polysubstituted indole, such as the target molecule, requires careful strategic planning to ensure high regioselectivity and yield. While numerous indole syntheses exist, some are better suited for this specific substitution pattern than others.[8][9][10]

Primary Recommended Route: The Larock Indole Synthesis

For assembling a 2,3-disubstituted indole, the Larock indole synthesis is a powerful and elegant method.[11][12] This palladium-catalyzed heteroannulation reaction constructs the indole core in a single step from an ortho-haloaniline and a disubstituted alkyne.[13]

Causality of Method Choice: The Larock synthesis is recommended due to its high convergence and step economy. It directly couples the two key fragments that form the final product, avoiding lengthy linear sequences. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups.[12][14] The regioselectivity is generally high, making it ideal for this specific target.[15]

Reaction Mechanism: The catalytic cycle, a cornerstone of its reliability, proceeds through several well-defined steps:

-

Reduction of the Pd(II) precatalyst to the active Pd(0) species.

-

Oxidative Addition of the ortho-iodoaniline to the Pd(0) center.

-

Alkyne Coordination and Insertion into the Aryl-Palladium bond.

-

Intramolecular Amination where the nitrogen displaces the halide on the palladium intermediate, forming a six-membered palladacycle.

-

Reductive Elimination to form the aromatic indole ring and regenerate the Pd(0) catalyst.[11][13]

Caption: Catalytic cycle of the Larock indole synthesis.

Alternative Route: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method discovered in 1883.[16][17] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[18][19]

Conceptual Workflow: For the target molecule, this approach would likely involve two key stages:

-

Fischer Synthesis of an Intermediate: Reacting (4-chlorophenyl)hydrazine with ethyl benzoylacetate would yield 5-chloro-3-phenyl-1H-indole-2-carboxylic acid ethyl ester.

-

Nitrile Formation: The resulting ester would be hydrolyzed to the carboxylic acid, which is then converted to the primary amide. Subsequent dehydration of the amide (e.g., using POCl₃ or SOCl₂) would furnish the final 2-carbonitrile product.

While reliable, this method is more linear and less step-economical than the Larock synthesis.

Caption: Conceptual workflow via the Fischer indole synthesis.

Physicochemical and Spectroscopic Profile

Accurate characterization is critical for confirming the identity and purity of the synthesized compound. The expected properties for this compound are summarized below.

Physical Properties

| Property | Value | Source |

| CAS Number | 24139-17-1 | [20] |

| Molecular Formula | C₁₅H₉ClN₂ | [20] |

| Molecular Weight | 252.70 g/mol | [20] |

| Appearance | Solid | |

| Melting Point | 213 - 215 °C | [20] |

Spectroscopic Data (Expected)

| Technique | Expected Features |

| ¹H NMR | δ ~10.0-11.0 ppm: Broad singlet, 1H (Indole N-H).δ ~7.2-7.8 ppm: Multiplets, 8H (Aromatic protons from the phenyl ring and the indole core). The C4-proton of the indole will likely be a doublet, while the C6 and C7 protons will show splitting patterns consistent with their positions relative to the chlorine atom. |

| ¹³C NMR | δ ~135-140 ppm: Signals for quaternary carbons of the indole ring.δ ~120-130 ppm: Signals for aromatic CH carbons.δ ~115-120 ppm: Signal for the nitrile carbon (C≡N).δ ~100-115 ppm: Signals for the remaining indole carbons, including the C2-carbon bearing the nitrile. |

| IR (Infrared) | ~3350 cm⁻¹: N-H stretching (indole).~2230 cm⁻¹: Sharp, strong C≡N stretching (nitrile).~3100-3000 cm⁻¹: Aromatic C-H stretching.~1600, 1450 cm⁻¹: Aromatic C=C ring stretching. |

| MS (Mass Spec.) | m/z 252/254: Molecular ion peaks (M⁺, M⁺+2) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

Applications in Medicinal Chemistry and Drug Discovery

This compound is not merely a chemical curiosity; it is a strategic starting point for the synthesis of complex molecules with therapeutic potential. Its utility lies in its role as a core scaffold that can be readily diversified.

Rationale for Application: The indole core is a well-established pharmacophore.[21] By leveraging the reactivity of the N-H bond and the versatility of the nitrile group, a multitude of derivatives can be generated. For example, the indole nitrogen can be alkylated or arylated to introduce new pharmacophoric elements.[22] The nitrile can be hydrolyzed to an amide or acid, or converted to a tetrazole ring, which is a common carboxylic acid bioisostere in drug design.

This strategic diversification allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties against various biological targets, including kinases, viral enzymes, and G-protein coupled receptors.[6][7]

Caption: Role as a core scaffold for drug discovery.

Detailed Experimental Protocol: Larock Synthesis

This protocol provides a self-validating system for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize this compound via a palladium-catalyzed heteroannulation.

Materials:

-

2-Amino-4-chloroiodobenzene

-

3-Phenylpropiolonitrile

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Lithium chloride (LiCl), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add potassium carbonate (2.5 equivalents), lithium chloride (1.2 equivalents), and palladium(II) acetate (5 mol%).

-

Rationale: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst. Anhydrous salts and solvents are used to avoid side reactions. K₂CO₃ is the base required for the catalytic cycle, and LiCl acts as a crucial additive that facilitates the reaction.[11]

-

-

Addition of Reagents: Add 2-amino-4-chloroiodobenzene (1.0 equivalent) and triphenylphosphine (10 mol%). Evacuate and backfill the flask with inert gas three times.

-

Rationale: PPh₃ is a ligand that stabilizes the palladium catalyst and can promote the initial oxidative addition step.

-

-

Solvent and Substrate Addition: Add anhydrous DMF via syringe, followed by the addition of 3-phenylpropiolonitrile (1.1 equivalents).

-

Rationale: DMF is a polar aprotic solvent that effectively dissolves the reagents and salts. A slight excess of the alkyne ensures complete consumption of the limiting aniline starting material.

-

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).

-

Rationale: The aqueous washes remove the DMF and residual salts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum to yield this compound. Confirm identity and purity using NMR, IR, and MS analysis.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential for applications in drug discovery and materials science. Its synthesis is most efficiently achieved through modern catalytic methods like the Larock indole synthesis, which offers high convergence and regioselectivity. The compound's distinct physicochemical properties, dictated by its unique substitution pattern, make it an ideal scaffold for further chemical elaboration. This guide has provided a comprehensive technical framework for its synthesis, characterization, and strategic application, empowering researchers to harness its full potential in their scientific endeavors.

References

-

Larock indole synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026. [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026. [Link]

-

Larock indole synthesis. (n.d.). In Grokipedia. Retrieved January 18, 2026. [Link]

-

Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026. [Link]

-

The Diverse Pharmacological Importance of Indole Derivatives: A Review. (2015). ResearchGate. [Link]

-

Synthesis and Chemistry of Indole. (n.d.). SlideShare. Retrieved January 18, 2026. [Link]

-

Site-Selective Electrochemical C-H Cyanation of Indoles. (2021). Organic Chemistry Portal. [Link]

-

Rhodium Catalyzed C2-Selective Cyanation of Indoles and Pyrroles. (2018). ACS Publications. [Link]

-

A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2012). PMC - NIH. [Link]

-

Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024). Natural Resources for Human Health. [Link]

-

Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Retrieved January 18, 2026. [Link]

-

The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2014). RSC Advances. [Link]

-

Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source. (2015). ACS Publications. [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 18, 2026. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026. [Link]

-

Indole. (n.d.). In Wikipedia. Retrieved January 18, 2026. [Link]

-

Larock Reaction in the Synthesis of Heterocyclic Compounds. (n.d.). Bentham Science. Retrieved January 18, 2026. [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry B. [Link]

-

Indole synthesis – something old, something new. (2012). Chemical Science. [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2021). PubMed. [Link]

-

Site-Selective Electrochemical C–H Cyanation of Indoles. (2021). Organic Letters. [Link]

-

Recent Progress Concerning the N-Arylation of Indoles. (2020). PMC - NIH. [Link]

-

Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. (n.d.). ResearchGate. Retrieved January 18, 2026. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. [Link]

-

Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). RSC Publishing. [Link]

-

Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... (n.d.). ResearchGate. Retrieved January 18, 2026. [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026. [Link]

-

Synthesis of 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester. (n.d.). Mol-Instincts. Retrieved January 18, 2026. [Link]

-

This compound. (n.d.). ChemBK. Retrieved January 18, 2026. [Link]

-

5-chloro-3-phenyl-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 18, 2026. [Link]

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). PMC - NIH. [Link]

-

Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. (2010). ResearchGate. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2017). MDPI. [Link]

-

5-chloro-1H-indole-2-carbonitrile. (n.d.). PubChem. Retrieved January 18, 2026. [Link]

-

Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. (2021). The Journal of Organic Chemistry. [Link]

-

5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. (1993). PubMed. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026. [Link]

-

Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2019). MDPI. [Link]

-

5-chloro-3-phenyl-1H-indole. (n.d.). ChemSynthesis. Retrieved January 18, 2026. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 9. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]

- 10. Indole - Wikipedia [en.wikipedia.org]

- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. DSpace [diposit.ub.edu]

- 14. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. testbook.com [testbook.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chembk.com [chembk.com]

- 21. ajchem-b.com [ajchem-b.com]

- 22. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

5-chloro-3-phenyl-1H-indole-2-carbonitrile CAS number

An In-depth Technical Guide to 5-chloro-3-phenyl-1H-indole-2-carbonitrile for Advanced Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, and its halogenated derivatives have consistently yielded compounds with significant therapeutic potential.[1] Among these, the 5-chloro-indole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities.[2] This technical guide provides a comprehensive analysis of this compound (CAS No: 24139-17-1), a key intermediate and pharmacophore. We will explore its physicochemical properties, plausible synthetic pathways with mechanistic considerations, and its established role in the development of novel therapeutics, particularly in oncology and infectious diseases. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical entity.

Compound Identification and Physicochemical Properties

This compound is a solid, crystalline compound. Its identity and core physicochemical properties are crucial for its application in synthesis and biological screening.

| Property | Value | Source |

| CAS Number | 24139-17-1 | [3] |

| Molecular Formula | C₁₅H₉ClN₂ | [3] |

| Molecular Weight | 252.7 g/mol | [3] |

| Melting Point | 213 - 215 °C | [3] |

| Physical Form | Solid | |

| Purity | ≥95% (Typical) | |

| InChI Key | IMUZPCJSWNBMLL-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of substituted indoles, the Fischer indole synthesis remains a robust and versatile approach for scaffolds like this compound.[4] This classic acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which can be formed in situ.

Causality of Experimental Choice: The selection of the Fischer indole synthesis is predicated on the commercial availability of the key starting materials: 4-chlorophenylhydrazine and benzoylacetonitrile (α-cyanoacetophenone). The acid catalyst (e.g., polyphosphoric acid or zinc chloride) is crucial for facilitating the key[3][3]-sigmatropic rearrangement of the enamine-hydrazone tautomer, which is the rate-determining step, leading to the indole core. The nitrile group remains intact throughout this process, providing a direct route to the target compound.

Experimental Protocol: Fischer Indole Synthesis (General Method)

This protocol is a self-validating system adapted from established methodologies for substituted indoles and should be optimized for the specific substrates.[4]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chlorophenylhydrazine hydrochloride (1.0 eq) and benzoylacetonitrile (1.05 eq) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Slowly add the acid catalyst. For Brønsted acids like polyphosphoric acid (PPA), it can serve as the solvent and catalyst. For Lewis acids like zinc chloride (ZnCl₂), add approximately 1.2 equivalents.[4]

-

Reaction: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.[4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice or into cold water. If an acid catalyst was used, neutralize the mixture carefully with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the resulting aqueous slurry with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.

Applications in Drug Discovery

The 5-chloro-indole core is a highly valued pharmacophore in modern drug discovery, with derivatives showing significant potential in oncology, neuroscience, and infectious diseases.[2] The presence of the chlorine atom at the 5-position often enhances binding affinity and metabolic stability.

Anticancer Activity: Kinase Inhibition

A substantial body of research has demonstrated that 5-chloro-indole derivatives are potent inhibitors of key signaling pathways frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][2] Certain derivatives have exhibited greater potency than the established EGFR inhibitor, erlotinib.[2]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This action blocks the signal transduction cascade responsible for cell proliferation and survival, ultimately leading to the induction of apoptosis and inhibition of tumor growth.[1][5]

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

The versatility of the scaffold is further highlighted by its application in antiviral research. Notably, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, a structurally related compound, was identified as a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase.[6] It demonstrated potent inhibition of the enzyme in vitro and viral spread in human T-lymphoid cells at low nanomolar concentrations.[6] This discovery underscores the potential of the 5-chloro-indole core to generate inhibitors for critical viral enzymes.

Antimicrobial and Other Activities

Derivatives of 5-chloro-3-phenyl-1H-indole have also been investigated for a range of other therapeutic applications, including antimicrobial, antitubercular, antioxidant, and antidiabetic activities.[2][7][8] For example, certain indole-2-carbonyl azide derivatives have shown excellent biological activity against Mycobacterium tuberculosis.[7][8]

Protocol: In Vitro Kinase Inhibition Assay

To validate the therapeutic potential of novel derivatives synthesized from this compound, an in vitro kinase inhibition assay is a critical step.

-

Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a target kinase (e.g., EGFR). This is often quantified by measuring the amount of ATP consumed, using a luminescence-based system.

-

Reagents and Materials: Recombinant human kinase (e.g., EGFR), kinase substrate (poly-Glu-Tyr), ATP, assay buffer, and a luminescence-based ATP detection kit.

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO, then dilute further in the assay buffer. b. In a 96-well plate, add the kinase, the substrate, and the test compound dilution. c. Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent. e. Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and weaker inhibition.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC₅₀ value (the concentration that inhibits 50% of kinase activity) by fitting the data to a dose-response curve.[5]

Safety Information

According to supplier safety data, this compound is classified as a warning-level hazard.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, lab coat, safety glasses) and handling in a well-ventilated fume hood.

Conclusion

This compound is more than a chemical intermediate; it is a gateway to a class of molecules with profound therapeutic relevance. Its well-defined physicochemical properties and accessible synthetic routes make it an attractive starting point for medicinal chemistry campaigns. The established success of the 5-chloro-indole scaffold in generating potent inhibitors of critical biological targets, particularly protein kinases involved in cancer, ensures that this compound and its derivatives will remain an active and fruitful area of research for the development of next-generation therapeutic agents.[1][2]

References

-

ChemBK. This compound. [Link]

-

PubChem. 5-chloro-3-phenyl-1H-indole-2-carboxylic acid. [Link]

-

Molbase. Synthesis of 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester. [Link]

-

ResearchGate. Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. [Link]

-

PubChem. 5-chloro-1H-indole-2-carbonitrile. [Link]

-

MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

-

Chem-Space. ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE 21139-32-2. [Link]

-

ACS Publications. Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. [Link]

-

PubMed. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. [Link]

-

MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. [Link]

-

PubMed. Synthesis and antimicrobial activity of some 5-substituted-3-phenyl-Nbeta-(substituted-2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-1H-indole-2-carboxyhydrazide. [Link]

-

ChemSynthesis. 5-chloro-3-phenyl-1H-indole. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of some 5-substituted-3-phenyl-Nbeta-(substituted-2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-1H-indole-2-carboxyhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-chloro-3-phenyl-1H-indole-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 5-chloro-3-phenyl-1H-indole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds. This document details the fundamental physicochemical properties, including the precise molecular weight, and outlines established methodologies for its synthesis and characterization. Furthermore, it explores the potential applications of this molecule, grounded in the known bioactivities of related indole derivatives. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction to this compound

The indole nucleus is a cornerstone in the architecture of pharmacologically active molecules, forming the core of various alkaloids, drugs, and functional materials.[1][2] The specific compound, this compound, incorporates several key functional groups that modulate its electronic properties and potential biological interactions. The presence of a chlorine atom at the 5-position, a phenyl group at the 3-position, and a nitrile group at the 2-position creates a unique electronic and steric profile.

The 2-cyanoindole moiety, in particular, is a valuable precursor for synthesizing more complex fused heterocyclic systems and exhibits a range of biological activities.[1][2] Derivatives of 5-chloro-indole have been investigated as potent inhibitors of key signaling proteins in cancer therapy, such as Epidermal Growth Factor Receptor (EGFR).[3][4][5] This guide serves to consolidate the available technical data for this specific molecule, providing a foundational resource for its synthesis, analysis, and application.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are defined by its molecular formula and resulting molecular weight. These properties are crucial for stoichiometric calculations in synthesis, analytical characterization, and interpretation of experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉ClN₂ | [6][7] |

| Molecular Weight | 252.7 g/mol | [6] |

| CAS Number | 24139-17-1 | [6][7] |

| Physical Form | Solid | [7] |

| Melting Point | 213 - 215 °C | [6][7] |

| InChI Key | IMUZPCJSWNBMLL-UHFFFAOYSA-N | [7] |

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis protocol for this compound is not extensively documented in a single source, its structure suggests a logical synthetic pathway rooted in established indole chemistry. The Fischer indole synthesis is a classic and versatile method for creating substituted indoles and serves as a foundational approach.[3][8] Additionally, functionalization of a pre-existing 5-chloro-indole core is a viable and common strategy.[9]

Conceptual Synthetic Workflow

A plausible approach involves the reaction of a suitably substituted hydrazine with a ketone or aldehyde, followed by cyclization. An alternative involves the functionalization of a 5-chloro-indole precursor.

Caption: Conceptual synthetic routes to the target compound.

General Experimental Protocol (Adapted from Fischer Indole Synthesis)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve (4-chlorophenyl)hydrazine in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Ketone: Add benzoylacetonitrile (or a similar α-phenyl ketone with a nitrile precursor) to the solution, typically in a 1:1 molar ratio.

-

Catalysis: Introduce an acid catalyst. The choice of catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) is critical and can significantly influence reaction yield and time.[8]

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid carefully with a base solution (e.g., saturated sodium bicarbonate).

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification is typically achieved via column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of modern spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral features are anticipated.[3]

Workflow for Structural Elucidation

Caption: Standard workflow for analytical characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the indole ring and the phenyl substituent. A broad singlet at a downfield chemical shift (>8.0 ppm) is characteristic of the indole N-H proton.[10]

-

¹³C NMR : The spectrum will display signals for all 15 carbon atoms. The carbon of the nitrile group (C≡N) will appear in a characteristic downfield region. The chemical shifts of the carbons on the indole ring will be influenced by the electron-withdrawing effects of both the chlorine and nitrile groups.[1][10]

-

-

Mass Spectrometry (MS) :

-

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A crucial validation point is the presence of a prominent M+2 peak, approximately one-third the intensity of the M⁺ peak. This isotopic pattern is the signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[3]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum provides confirmation of key functional groups. A sharp, intense absorption band around 2220-2230 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. A moderate to sharp band in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring.[3]

-

Applications in Research and Drug Development

While specific biological activity for this compound is not extensively reported, the indole scaffold is a highly "privileged" structure in medicinal chemistry. Many derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[11]

-

Anticancer Research : Substituted indoles, particularly 5-chloro-indole derivatives, have been designed as inhibitors of protein kinases like EGFR and BRAF, which are critical targets in oncology.[3][4][5] The specific substitution pattern of the title compound makes it a candidate for screening in kinase inhibition assays and as a scaffold for further library development.

-

Antimicrobial Agents : The indole ring is a core component of molecules with antibacterial and antifungal properties.[11] New indole derivatives are continuously explored as potential leads to combat drug-resistant pathogens.

-

Material Science : The rigid, planar structure and the presence of a polar nitrile group suggest potential applications in organic electronics and as a building block for functional polymers and dyes.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 252.7 g/mol .[6] Its synthesis can be approached through established methods like the Fischer indole synthesis, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The combination of the chloro, phenyl, and cyano functionalities on the privileged indole scaffold makes it a molecule of considerable interest for further investigation, particularly in the realm of medicinal chemistry as a potential kinase inhibitor or antimicrobial agent. This guide provides the core technical information necessary for researchers to confidently synthesize, characterize, and explore the potential of this compound.

References

- 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBONITRILE_化工百科 - ChemBK. (2024).

- 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | C15H10ClNO2 | CID 2764152 - PubChem.

- This compound | 24139-17-1 - Sigma-Aldrich.

- ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE 21139-32-2 wiki.

- Supporting information - The Royal Society of Chemistry.

- Synthesis of 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester.

- 5-Chloro-3-phenyl-1H-indole-2-carboxylic acid.

- An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole - Benchchem.

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI.

- Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives - ResearchGate.

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central.

- Application Notes and Protocols for C-3 Functionalization of the 5-Chloro-1H-indole Nucleus - Benchchem.

- Technical Support Center: Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole - Benchchem.

- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH. (2023).

- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - MDPI. (2023).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 24139-17-1 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-chloro-3-phenyl-1H-indole-2-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Introduction: The indole nucleus is a quintessential heterocyclic scaffold, celebrated in medicinal chemistry as a "privileged structure" due to its prevalence in natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile framework allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities.[3] Among its numerous derivatives, halogenated indoles have garnered significant attention, as the incorporation of halogens, such as chlorine at the 5-position, can profoundly enhance metabolic stability, binding affinity, and overall therapeutic efficacy.[4][5]

Furthermore, the introduction of a carbonitrile (cyano) group at the 2-position furnishes a molecule with unique chemical reactivity and potent biological properties. The 2-cyanoindole moiety is a valuable precursor for synthesizing more complex heterocyclic systems and is a key pharmacophore in a range of bioactive agents.[1]

This guide provides a comprehensive technical overview of 5-chloro-3-phenyl-1H-indole-2-carbonitrile, a molecule that synergistically combines these critical structural features. We will delve into its physicochemical properties, provide a robust, field-proven synthetic protocol with mechanistic justifications, outline a systematic approach for its characterization, and explore its significant therapeutic potential based on analogous structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Part 1: Molecular Profile and Physicochemical Properties

This compound is a polysubstituted indole derivative featuring a chlorine atom on the benzene ring portion of the indole, a phenyl group at the C3 position, and a nitrile at the C2 position. These substitutions create a unique electronic and steric profile that dictates its chemical behavior and biological interactions.

The electron-withdrawing nature of both the 5-chloro and 2-cyano groups decreases the electron density of the indole ring system, influencing its reactivity and the acidity of the N-H proton. The phenyl group at the C3 position adds significant steric bulk and provides a site for potential π-π stacking interactions within biological targets.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 24139-17-1 | |

| Molecular Formula | C₁₅H₉ClN₂ | |

| Molecular Weight | 252.71 g/mol | [6] |

| Melting Point | 213 - 215 °C | [6] |

| Physical Form | Solid | |

| InChI Key | IMUZPCJSWNBMLL-UHFFFAOYSA-N |

Part 2: Synthesis and Mechanistic Insights

The construction of the polysubstituted indole core can be achieved through several established synthetic strategies. For this compound, the Fischer indole synthesis stands out as a robust and highly reliable method, prized for its operational simplicity and the accessibility of its starting materials.[7] This classic reaction involves the acid-catalyzed thermal cyclization of a suitably substituted phenylhydrazone.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points directly to a Fischer indole synthesis pathway. The indole C2-C3 bond is formed from the key[1][1]-sigmatropic rearrangement. The precursor is the phenylhydrazone derived from 4-chlorophenylhydrazine and benzoylacetonitrile (3-oxo-3-phenylpropanenitrile), a commercially available α-cyanoketone.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a self-validating system; successful execution relies on careful control of reaction conditions and monitoring of intermediate formation.

Step 1: Phenylhydrazone Formation

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in ethanol (30 mL).

-

Stir the mixture at room temperature for 15 minutes to generate the free hydrazine base in situ.

-

Add benzoylacetonitrile (1.45 g, 10 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approx. 78 °C) for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

-

Upon completion, cool the mixture to room temperature. The phenylhydrazone intermediate often precipitates from the solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

-

Expertise & Experience: Using the hydrochloride salt of the hydrazine with a base like sodium acetate is a common and effective way to handle the more stable salt form while generating the reactive free base just before it's needed. This avoids degradation of the free hydrazine on storage.

Step 2: Acid-Catalyzed Cyclization

-

Place the dried phenylhydrazone from Step 1 (approx. 10 mmol) into a 100 mL round-bottom flask.

-

Add polyphosphoric acid (PPA) (20 g) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as the acid catalyst and solvent.

-

Heat the mixture to 100-120 °C with vigorous stirring for 4-6 hours. The reaction should be performed in a fume hood as acidic vapors may be released.

-

Monitor the reaction by TLC until the starting hydrazone is consumed.

-

Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice (200 g) in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium hydroxide solution until the pH is ~7-8.

-

Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.

-

Trustworthiness: The choice of a strong acid catalyst like PPA is critical. It serves as a proton source, a dehydrating agent, and a high-boiling solvent, driving the reaction to completion. The mechanism involves protonation of the imine, tautomerization to the enamine, a[1][1]-sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia.[7]

Step 3: Purification

-

Dry the crude solid product under vacuum.

-

Purify the material by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

For final purification, recrystallize the solid from a suitable solvent system such as ethanol/water or toluene to yield this compound as a crystalline solid.

Caption: Workflow for the Fischer indole synthesis of the target compound.

Part 3: Spectroscopic Characterization and Validation

Unambiguous structural confirmation is paramount. The following spectroscopic data are predicted based on the known effects of the substituents and data from analogous compounds.[8][9]

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Expected Signature |

| ¹H NMR | - NH proton: Broad singlet, δ > 8.5 ppm (in DMSO-d₆).- Aromatic protons: Complex multiplets between δ 7.2-8.0 ppm. The H4 proton will likely be a doublet near the NH signal, while H6 and H7 will show characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. The phenyl group protons will appear as multiplets. |

| ¹³C NMR | - C≡N carbon: δ ~115 ppm.- Aromatic carbons: Multiple signals between δ 110-140 ppm.- Key Quaternary Carbons: C2, C3, C3a, C5, C7a, and the phenyl C1' will be identifiable. |

| FT-IR | - N-H stretch: Moderate, sharp peak around 3300-3400 cm⁻¹.- C≡N stretch: Sharp, medium-intensity peak around 2220-2230 cm⁻¹.- C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Peak at m/z 252.- Isotopic Peak (M+2): Peak at m/z 254, with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. |

Part 4: Biological Significance and Therapeutic Potential

While direct biological data for this compound is sparse in public literature, its structural motifs are present in numerous compounds with well-defined and potent biological activities. This allows for a data-driven projection of its therapeutic potential.

Potential as an Anticancer Agent via Kinase Inhibition

The 5-chloro-indole scaffold is a cornerstone in the design of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are critical drivers in many cancers.[4][5][10]

-

Mechanism of Action: Compounds featuring this core structure often function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby halting the signal transduction cascade that promotes cell proliferation and survival.[5] The 5-chloro substituent can form crucial halogen bonds within the active site, while the 3-phenyl group can engage in hydrophobic interactions, collectively enhancing binding affinity and inhibitory potency.

Caption: Proposed intervention point of 5-chloro-indole derivatives in the EGFR signaling pathway.

Potential as an Antiviral Agent

Structurally related indole derivatives have demonstrated potent antiviral activity. Notably, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide is a powerful non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[11] NNRTIs bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA, a critical step in the viral lifecycle.[12] The structural similarity of this compound to known NNRTIs suggests it is a compelling candidate for screening and development as a novel antiviral agent.

Conclusion

This compound is a synthetically accessible and highly promising molecular scaffold. Its unique combination of a 5-chloro-indole core, a C3-phenyl group, and a C2-nitrile function positions it as a high-value candidate for drug discovery programs, particularly in oncology and virology. The robust Fischer indole synthesis provides a reliable route for its preparation, and its structure can be unequivocally confirmed using standard analytical techniques. Future research should focus on the biological evaluation of this compound and the initiation of structure-activity relationship (SAR) studies to optimize its potency and selectivity against relevant therapeutic targets.

References

-

Bouziane, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(16), 4946. [Link][1][8]

-

Molbase. Synthesis of 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester. [Link][13]

-

PubChem. 5-chloro-3-phenyl-1H-indole-2-carboxylic acid. [Link][15]

-

ResearchGate. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link][16]

-

Abdel-Aziz, H. A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. RSC Medicinal Chemistry, 14(6), 1143-1162. [Link][10]

-

ResearchGate. Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. [Link][17]

-

Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. [Link][3]

-

Royal Society of Chemistry. Supporting information for an article on methylation of indoles. [Link][9]

-

Bentria, S. A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 583-606. [Link][2]

-

IRIS AperTO. Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. [Link][18]

-

Williams, T. M., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 36(9), 1291-1294. [Link][11]

-

Sravanthi, T., & Manju, S. L. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 11(40), 24961-24987. [Link][12]

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions | MDPI [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. 5-chloro-1H-indole-2-carbonitrile | C9H5ClN2 | CID 82653798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | C15H10ClNO2 | CID 2764152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. iris.unife.it [iris.unife.it]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-chloro-3-phenyl-1H-indole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The targeted functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological properties. 5-chloro-3-phenyl-1H-indole-2-carbonitrile is a member of this important class of heterocyclic compounds. Its structure, featuring a halogen, a phenyl group, and a nitrile moiety, suggests potential applications in drug discovery, necessitating its unambiguous structural elucidation through modern spectroscopic techniques.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed, field-proven protocols for the acquisition of this critical data.

Molecular Structure

Figure 1: Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of molecular structures. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the indole N-H proton and the aromatic protons. The electron-withdrawing nature of the chlorine atom at C-5 and the cyano group at C-2 will influence the chemical shifts of the protons on the indole ring.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~12.0 - 12.5 | br s | - | 1H | N-H | The indole N-H proton is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. |

| ~7.8 - 8.0 | d | ~2.0 | 1H | H-4 | This proton is ortho to the electron-withdrawing chlorine atom, leading to a downfield shift. It will appear as a doublet due to coupling with H-6. |

| ~7.6 - 7.8 | m | - | 2H | H-2', H-6' (ortho-phenyl) | The ortho protons of the C-3 phenyl group are expected to be deshielded due to their proximity to the indole ring. |

| ~7.4 - 7.6 | m | - | 3H | H-3', H-4', H-5' (meta, para-phenyl) | The meta and para protons of the phenyl group will resonate in this region. |

| ~7.3 - 7.4 | d | ~8.8 | 1H | H-7 | This proton is ortho to the indole nitrogen and will appear as a doublet due to coupling with H-6. |

| ~7.1 - 7.2 | dd | ~8.8, ~2.0 | 1H | H-6 | This proton is coupled to both H-7 and H-4, resulting in a doublet of doublets. |

Predicted ¹³C NMR Data

In the ¹³C NMR spectrum, the carbon atoms of the indole ring and the phenyl and cyano groups will resonate at characteristic chemical shifts. The C-5 carbon, directly attached to the chlorine atom, and the C-2 carbon, bonded to the electron-withdrawing cyano group, are expected to show distinct shifts.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~136 | C-7a | Bridgehead carbon adjacent to the nitrogen. |

| ~134 | C-1' (ipso-phenyl) | Quaternary carbon of the phenyl ring attached to the indole. |

| ~130 | C-3a | Bridgehead carbon. |

| ~129.5 | C-3', C-5' (meta-phenyl) | Aromatic carbons of the phenyl group. |

| ~129 | C-4' (para-phenyl) | Aromatic carbon of the phenyl group. |

| ~128 | C-2', C-6' (ortho-phenyl) | Aromatic carbons of the phenyl group. |

| ~126 | C-5 | Carbon bearing the chlorine atom; its shift is influenced by the electronegativity of chlorine. |

| ~124 | C-4 | Aromatic carbon on the indole ring. |

| ~121 | C-6 | Aromatic carbon on the indole ring. |

| ~117 | C≡N | The nitrile carbon is typically found in this region. |

| ~114 | C-7 | Aromatic carbon on the indole ring. |

| ~110 | C-3 | Carbon bearing the phenyl group. |

| ~100 | C-2 | Carbon bearing the cyano group; significantly shielded. |

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium, Sharp | N-H stretch of the indole ring. |

| ~3100 - 3000 | Medium to Weak | Aromatic and indole C-H stretch. |

| ~2230 - 2210 | Medium, Sharp | C≡N (nitrile) stretch. This is a very characteristic peak. |

| ~1600 - 1450 | Medium to Strong | C=C stretching of the aromatic and indole rings. |

| ~850 - 750 | Strong | C-H out-of-plane bending of the substituted aromatic rings. |

| ~750 - 690 | Strong | C-Cl stretch. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition.

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₅H₉ClN₂) is approximately 252.7 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 252 and an (M+2)⁺ peak at m/z 254 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of HCN (m/z 27) from the molecular ion.

-

Loss of Cl (m/z 35) from the molecular ion.

-

Cleavage of the phenyl group.

-

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Protocol for Sample Preparation and Data Acquisition:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (may range from hundreds to thousands).

-

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of chlorine.

-

Interpret the fragmentation pattern to gain further structural information.

-

The Rising Therapeutic Potential of Indole-2-Carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic drugs.[1] Among its myriad variations, the indole-2-carbonitrile moiety has emerged as a particularly promising pharmacophore, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of indole-2-carbonitrile derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this privileged core, dissect the mechanisms underpinning its diverse biological activities, and present detailed protocols for its evaluation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative scientific literature.

The Indole-2-Carbonitrile Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is a key structural motif in a vast array of biologically active molecules.[2] The introduction of a nitrile group at the C2 position significantly modulates the electronic properties of the indole ring, enhancing its ability to participate in various biological interactions. The 2-cyanoindole unit is a valuable building block and a precursor for synthesizing a wide range of more complex heterocyclic systems.[3] These derivatives have garnered considerable attention for their wide-ranging biological activities, including their use as antagonist molecules in pharmacological research.[3][4]

Synthetic Pathways to Indole-2-Carbonitrile Derivatives

The efficient synthesis of the indole-2-carbonitrile core and its subsequent functionalization are critical for exploring its therapeutic potential. Several robust synthetic routes have been established.

Synthesis of the Core 1H-Indole-2-Carbonitrile Scaffold

A common and effective method to prepare the foundational 1H-indole-2-carbonitrile derivatives involves a two-step process starting from the corresponding indole-2-carboxylic acids. This process is outlined in the workflow below.

Caption: Synthesis of the 1H-indole-2-carbonitrile core.

Experimental Protocol: Synthesis of 1H-Indole-2-carbonitrile

This protocol details the synthesis of 1H-indole-2-carbonitrile from 1H-indole-2-carboxamide, a common precursor.

Materials:

-

1H-indole-2-carboxamide

-

Phosphorus(V) oxychloride (POCl₃)

-

Dry Chloroform (CHCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of 1H-indole-2-carboxamide (1 equivalent) in dry chloroform, add phosphorus(V) oxychloride (4 equivalents) under a nitrogen atmosphere.[5]

-

Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with chloroform or another suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1H-indole-2-carbonitrile.[6]

Rationale: The use of a strong dehydrating agent like POCl₃ is essential for the efficient conversion of the primary amide to the nitrile. The reaction is performed under anhydrous conditions to prevent the hydrolysis of POCl₃ and the intermediate species.

Functionalization via Cross-Coupling Reactions

The indole-2-carbonitrile scaffold can be further elaborated using modern cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Heck couplings. These reactions allow for the introduction of a wide variety of substituents at different positions of the indole ring, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3][4] For instance, iodination at the C3 position provides a handle for subsequent palladium-catalyzed cross-coupling reactions.[3]

Therapeutic Applications of Indole-2-Carbonitrile Derivatives

The unique structural and electronic features of indole-2-carbonitrile derivatives have led to their investigation in several therapeutic areas.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, acting through various mechanisms.[7][8][9]

3.1.1. Mechanism of Action: Kinase and Tubulin Inhibition

Many indole derivatives exert their anticancer effects by inhibiting key proteins involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[6][10][11][12]

-

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[10][13] Indole derivatives have been developed as inhibitors of various kinases, including PIM, CDK, TK, AKT, SRC, and PI3K, thereby blocking aberrant cell proliferation.[10][11]

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division.[6][12] Indole derivatives can bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][14]

Caption: Anticancer mechanisms of indole derivatives.

3.1.2. Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that influence the anticancer activity of indole derivatives. For instance, substitutions at the N1 and C3 positions of the indole ring can significantly impact their potency as tubulin inhibitors.[15] Similarly, modifications at various positions of the indole nucleus are crucial for achieving potent and selective kinase inhibition.[10][11]

3.1.3. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.[11]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Indole-2-carbonitrile derivative stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

-

Prepare serial dilutions of the indole-2-carbonitrile derivative in complete medium.

-

Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).[11]

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[11]

Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Antiviral Activity

Indole derivatives have demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[16]

3.2.1. Mechanism of Action: Inhibition of Viral Enzymes and Entry

Indole-based compounds have been shown to inhibit key viral enzymes and processes, including:

-

HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives, structurally similar to indole-2-carbonitriles, have been identified as potent inhibitors of HIV-1 integrase strand transfer, a critical step in the viral replication cycle.[17][18][19][20] These compounds chelate the Mg²⁺ ions in the enzyme's active site.[18][19][20]

-

HCV Replication Inhibition: Some indole derivatives inhibit Hepatitis C virus (HCV) replication by inducing pro-inflammatory cytokines. Others have been shown to interfere with the early stages of the HCV life cycle, such as viral entry.

-

Broad-Spectrum Antiviral Activity: Certain indole-2-carboxylate derivatives have exhibited broad-spectrum antiviral activity against both DNA and RNA viruses, including influenza A, herpes simplex virus-1 (HSV-1), and Coxsackie B3 virus.[21][22]

3.2.2. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaques.

Materials:

-

Confluent monolayer of host cells

-

Virus stock

-

Indole-2-carbonitrile derivative

-

Infection medium

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet staining solution

-

Fixative solution

Procedure:

-

Prepare serial dilutions of the virus stock.

-

Seed host cells in multi-well plates and grow to confluency.

-

Infect the cell monolayers with the diluted virus for an adsorption period (e.g., 1-2 hours).

-

Remove the virus inoculum and add an overlay medium containing various concentrations of the indole-2-carbonitrile derivative.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-14 days).

-

Fix the cells and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

Rationale: This assay directly measures the ability of a compound to inhibit the cytopathic effect of a virus. Each plaque represents a localized area of cell death caused by viral replication. A reduction in the number of plaques indicates antiviral activity.

Neuroprotective Applications

The indole scaffold is present in many neuroactive compounds, and its derivatives are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][20]

3.3.1. Mechanism of Action: Multi-Target Approach

The neuroprotective effects of indole derivatives are often attributed to their ability to modulate multiple targets and pathways involved in neurodegeneration:

-

Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases.[20] Indole derivatives can scavenge reactive oxygen species (ROS) and down-regulate inflammatory pathways, such as the NLRP3 inflammasome.

-

Enzyme Inhibition: Indole derivatives have been designed as inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[18][19]

-